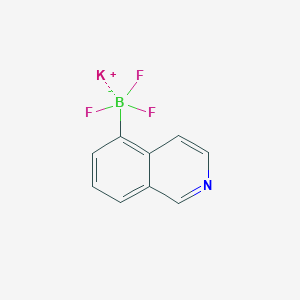

Potassium trifluoro(isoquinolin-5-yl)borate

Description

Potassium trifluoro(isoquinolin-5-yl)borate is a trifluoroborate salt characterized by an isoquinoline moiety attached to a boron center. This compound serves as a versatile reagent in organic synthesis, particularly in nitrosation and cycloaddition reactions. For example, it reacts with nitrosonium tetrafluoroborate (NOBF₄) to yield 5-nitrosoisoquinoline in 62% yield under mild conditions (30-second reaction time) . Its instability in isolated nitroso intermediates has prompted one-pot methodologies, such as sequential nitrosation and Diels-Alder reactions with cyclohexadiene, achieving 65% yield over two steps . The compound’s molecular weight is approximately 235 g/mol (calculated from 235 mg/mmol usage in ), and its reactivity is influenced by the electron-deficient isoquinoline ring.

Properties

CAS No. |

1242733-92-1 |

|---|---|

Molecular Formula |

C9H6BF3KN |

Molecular Weight |

235.06 g/mol |

IUPAC Name |

potassium;trifluoro(isoquinolin-5-yl)boranuide |

InChI |

InChI=1S/C9H6BF3N.K/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9;/h1-6H;/q-1;+1 |

InChI Key |

STDAXMQHDJGDGH-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=C2C=CN=CC2=CC=C1)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis from 5-Bromoisoquinoline

This method involves sequential Suzuki-Miyaura coupling and boron trifluoride exchange:

Step 1: Synthesis of Isoquinolin-5-yl Pinacol Boronate

-

Reagents : 5-Bromoisoquinoline, bis(pinacolato)diboron, PdCl₂(dppf)₂, potassium acetate.

-

Conditions : 1,4-Dioxane, 80–95°C under N₂, 16 hours.

Step 2: Conversion to Trifluoroborate Salt

-

Reagents : Potassium bifluoride (KHF₂), methanol/water (2:1).

-

Conditions : Room temperature, 24 hours.

Key Data :

Rhodium(III)-Catalyzed Cyclization and Boronation

Direct Synthesis from Alkyne Precursors

A rhodium-catalyzed annulation strategy enables direct access to isoquinoline borates:

-

Reagents : 2-Bromobenzaldehyde derivatives, alkynyltrifluoroborates, [Cp*RhCl₂]₂.

-

Conditions : CH₃CN, 80°C, 12 hours.

Advantages :

-

Avoids halogenated intermediates.

-

Compatible with electron-deficient substituents.

Microwave-Assisted Suzuki Coupling

Accelerated Cross-Coupling Protocol

Microwave irradiation reduces reaction times from hours to minutes:

-

Reagents : 5-Bromoisoquinoline, potassium trifluoro(aryl)borate, Pd(OAc)₂, SPhos ligand.

-

Conditions : 150°C, 20 minutes, toluene/EtOH/H₂O (3:1:1).

Comparative Efficiency :

Comparative Analysis of Methods

Reaction Efficiency and Scalability

Purity and Characterization

Industrial-Scale Considerations

Green Chemistry Metrics

Emerging Techniques

Chemical Reactions Analysis

Nitrosation Reactions

Under optimized conditions (NOBF₄ in CH₃CN/H₂O), potassium trifluoro(isoquinolin-5-yl)borate undergoes rapid nitrosation (30 seconds) to form unstable nitroso intermediates. Key findings include:

| Reaction Conditions | Product | Yield | Stability Notes |

|---|---|---|---|

| NOBF₄, CH₃CN, H₂O, 30 sec | 5-Nitrosoisoquinoline | 65%* | Unstable; decomposes upon air exposure |

*Yield reported for subsequent one-pot Diels-Alder adduct formation .

Mechanistic Insight :

-

Aqueous conditions hydrolyze the trifluoroborate to a tricoordinate species, enhancing reactivity with NO⁺ .

-

Electron-rich aryltrifluoroborates favor nitrosation, while electron-deficient analogs undergo protodeboronation .

One-Pot Nitrosation-Diels-Alder Reactions

To circumvent instability issues, the in situ generated nitroso intermediate is trapped with dienes like cyclohexa-1,3-diene:

This protocol enables efficient access to polycyclic nitrogen heterocycles, which are challenging to synthesize via traditional methods .

Functional Group Compatibility and Limitations

-

Halogen Tolerance : Aryltrifluoroborates with halogens (e.g., Cl, Br) undergo nitrosation without competing halogen displacement .

-

Heterocyclic Limitations :

Comparative Reactivity with Other Boron Reagents

Trifluoroborates outperform boronic acids and esters in nitrosation:

| Reagent Type | Nitroso Product Yield | Reaction Time | Stability During Workup |

|---|---|---|---|

| Potassium trifluoroborate | 65–88% | 30 sec | High |

| Boronic acid | ~60% | 1 h | Moderate |

| Boronate ester | <50% | 1 h | Low |

Challenges and Mitigation Strategies

-

Instability of Nitroso Products :

-

Regioselectivity Issues :

Scientific Research Applications

Applications in Organic Synthesis

-

Formation of Carbon-Boron Bonds :

- Potassium trifluoro(isoquinolin-5-yl)borate serves as a versatile reagent for forming carbon-boron bonds, which are pivotal in various organic transformations. It acts as a surrogate for boronic acids in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, allowing for the coupling of aryl halides with various nucleophiles .

- Cross-Coupling Reactions :

-

Pharmaceutical Development :

- The unique structural features of potassium trifluoro(isoquinolin-5-yl)borate enhance its potential use in drug discovery and development. Research indicates that its interactions with biological molecules could provide insights into pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Case Study 1: Cross-Coupling Efficiency

A study demonstrated the efficacy of potassium trifluoro(isoquinolin-5-yl)borate in a Suzuki-Miyaura coupling reaction, where it successfully coupled 4-bromoanisole with phenylboronic acid under mild conditions. The reaction yielded a significant amount of the desired product with minimal side reactions, showcasing the compound's efficiency as a coupling agent.

Case Study 2: Medicinal Chemistry Applications

In another investigation, potassium trifluoro(isoquinolin-5-yl)borate was evaluated for its potential as an anti-cancer agent. Preliminary results indicated that derivatives synthesized using this compound exhibited cytotoxicity against various cancer cell lines, suggesting a promising avenue for future drug development.

Mechanism of Action

The mechanism by which potassium trifluoro(isoquinolin-5-yl)borate exerts its effects is primarily through its participation in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, facilitating the transfer of the isoquinoline moiety to a palladium catalyst. This process involves several key steps:

Transmetalation: The trifluoroborate group transfers the isoquinoline moiety to the palladium catalyst.

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic partner.

Reductive Elimination: The final product is formed through reductive elimination, releasing the palladium catalyst for further reactions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Trifluoroborate salts differ primarily in their aromatic substituents, which dictate electronic properties and reactivity. Key analogs include:

- Isoquinoline vs. Indole: The isoquinoline group (in Potassium trifluoro(isoquinolin-5-yl)borate) is more electron-deficient than indole, enhancing its electrophilicity in nitrosation but reducing stability in isolated intermediates . In contrast, the indole derivative () is more electron-rich, favoring cross-coupling reactions.

- Thiophene Derivatives: Potassium 5-formylthiophen-3-yltrifluoroborate () contains a formyl group that enables further functionalization, such as condensation reactions, unlike the isoquinoline variant.

Reaction Efficiency and Stability

- Nitrosation: Potassium trifluoro(isoquinolin-5-yl)borate achieves moderate yields (62–65%) in nitrosation and cycloadditions , comparable to indole-based trifluoroborates in cross-couplings (e.g., 51–62% yields in –15).

- Stability: The isoquinoline-derived nitroso product decomposes upon exposure to air, necessitating one-pot strategies . In contrast, halogenated analogs like Potassium (2-bromo-5-chloro-3-methylphenyl)trifluoroborate exhibit greater stability, enabling storage and stepwise reactions .

Biological Activity

Potassium trifluoro(isoquinolin-5-yl)borate (KTFIB) is a novel organoboron compound that has garnered interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of KTFIB, highlighting its mechanisms of action, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

KTFIB has the molecular formula CHBFK and a CAS number of 1242733-92-1. It is characterized by the presence of a trifluoroborate group attached to an isoquinoline moiety. This specific arrangement enhances its stability and reactivity, making it a versatile reagent in various chemical reactions.

Research indicates that KTFIB may interact with various biological molecules, including enzymes and receptors. The trifluoroborate group can influence the electronic properties of the isoquinoline structure, potentially modulating enzyme activity through specific binding interactions. This modulation could affect several biochemical pathways, making KTFIB a candidate for further investigation in drug development.

Enzyme Interaction

Studies have shown that KTFIB can interact with enzymes involved in key metabolic pathways. For instance, preliminary findings suggest that KTFIB may inhibit specific enzymes, thereby altering their activity and impacting downstream signaling pathways. This inhibition could be beneficial in conditions where enzyme modulation is therapeutically advantageous.

Cytotoxicity and Anticancer Potential

KTFIB has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that KTFIB exhibits selective cytotoxicity towards certain cancer types while sparing normal cells. The compound's ability to induce apoptosis in cancer cells suggests its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| HeLa (Cervical Cancer) | 20 | Inhibits cell proliferation |

| A549 (Lung Cancer) | 25 | Causes cell cycle arrest |

Case Study 1: Anticancer Activity in MCF-7 Cells

A study investigated the effects of KTFIB on MCF-7 breast cancer cells. The results indicated that treatment with KTFIB at concentrations of 15 µM led to significant apoptosis, evidenced by increased caspase activity and DNA fragmentation. These findings suggest that KTFIB may serve as a promising lead compound for breast cancer therapy.

Case Study 2: Enzyme Modulation

In another study, KTFIB was tested for its ability to modulate the activity of cytochrome P450 enzymes. The results showed that KTFIB could inhibit CYP1A2 activity, which is crucial for drug metabolism. This inhibition could have implications for drug interactions and pharmacokinetics in patients receiving concurrent therapies.

Potential Therapeutic Applications

Given its unique properties and biological activities, KTFIB holds promise for several therapeutic applications:

- Cancer Therapy : Its selective cytotoxicity suggests potential use as an anticancer agent.

- Drug Development : As an enzyme modulator, it may aid in designing drugs with improved efficacy and reduced side effects.

- Synthetic Chemistry : Its reactivity makes it valuable for developing new synthetic pathways in organic chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Potassium trifluoro(isoquinolin-5-yl)borate, and how is purity confirmed?

- Methodology : The synthesis typically involves lithiation of a pre-functionalized isoquinoline derivative using n-BuLi, followed by reaction with triisopropyl borate and quenching with KHF₂ to form the trifluoroborate salt . Key steps include maintaining anhydrous conditions and inert atmospheres to avoid side reactions. Purity is confirmed via ¹H/¹³C NMR (e.g., aromatic proton signals at δ 9.49 ppm and carbon signals at δ 157.7 ppm for nitrosation products) and exact mass spectrometry (e.g., validating molecular ions with mass accuracy <0.01 Da) .

Q. How is Potassium trifluoro(isoquinolin-5-yl)borate characterized structurally and functionally?

- Analytical Workflow :

- NMR : Assign peaks to distinguish the isoquinoline backbone (e.g., δ 9.41 ppm for J = 6 Hz doublets) and boron-fluorine coupling .

- Mass Spec : Use high-resolution MS (HRMS) to confirm the molecular formula (e.g., C₉H₆BF₃KN⁻ for exact mass 234.00205) .

- X-ray Crystallography : Optional for confirming solid-state structure, though limited by crystal growth challenges in fluorinated compounds.

Advanced Research Questions

Q. How can reaction conditions be optimized for nitrosation of Potassium trifluoro(isoquinolin-5-yl)borate to improve yields?

- Challenge : The reaction with NOBF₄ achieves 62% NMR yield in 30 seconds but may degrade upon air exposure .

- Strategies :

- Stoichiometry : Use a slight excess of NOBF₄ (1.03 mmol per 1 mmol substrate) to drive completion.

- Purification : Avoid silica gel chromatography if possible; instead, precipitate the product under inert conditions.

- Kinetic Monitoring : Use in-situ IR or rapid-sampling NMR to identify intermediate decomposition pathways.

Q. How do solubility properties of Potassium trifluoro(isoquinolin-5-yl)borate influence its reactivity in cross-coupling reactions?

- Data : Limited solubility in polar aprotic solvents (e.g., DMF, DMSO) may necessitate mixed-solvent systems (e.g., CH₂Cl₂/EtOAc) .

- Mitigation :

- Solvent Screening : Test fluorinated solvents (e.g., HFIP) to enhance boron coordination.

- Phase-Transfer Catalysis : Use crown ethers to solubilize the potassium counterion in non-polar media .

Q. What are common side reactions when functionalizing the isoquinoline moiety, and how can they be suppressed?

- Observed Issues : Competing C-H activation or boron-fluorine bond cleavage under harsh conditions .

- Solutions :

- Temperature Control : Perform reactions at ≤0°C to minimize thermal degradation.

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize reactive sites .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported yields for reactions involving Potassium trifluoro(isoquinolin-5-yl)borate?

- Case Study : Nitrosation yields vary with substrate batch purity and NOBF₄ freshness .

- Validation Steps :

- Reproducibility Tests : Replicate reactions using freshly distilled solvents and rigorously dried substrates.

- Error Analysis : Quantify byproduct formation via LC-MS or GC-MS to identify competing pathways.

Methodological Best Practices

Q. What safety precautions are critical when handling Potassium trifluoro(isoquinolin-5-yl)borate?

- Guidelines :

- PPE : Wear nitrile gloves and safety goggles; avoid inhalation of fine powders.

- Storage : Keep in airtight containers under argon at 2–8°C to prevent hydrolysis .

Q. How can computational tools predict the reactivity of Potassium trifluoro(isoquinolin-5-yl)borate in new reactions?

- Tools :

- DFT Calculations : Model boron-arene bonding interactions to predict regioselectivity.

- Retrosynthesis Software : Use platforms like Reaxys or Pistachio to propose feasible pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.